BAY-6096

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H23ClN6O2 |

|---|---|

分子量 |

426.9 g/mol |

IUPAC名 |

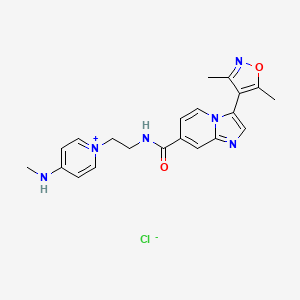

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide chloride |

InChI |

InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H |

InChIキー |

HVVLGXULBVAFRZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-] |

製品の起源 |

United States |

Foundational & Exploratory

The Antagonistic Precision of BAY-6096 on the α2B Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α2B adrenergic receptor, a subtype of the G protein-coupled α2 adrenoceptor family, plays a significant role in the regulation of vascular tone and has been implicated in the pathophysiology of cardiovascular diseases, including the microvascular dysfunction that can occur during myocardial infarction and reperfusion.[1][2][3] The development of selective antagonists for this receptor subtype is a key area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of BAY-6096, a potent and selective antagonist of the α2B adrenergic receptor.[1][2][3][4]

This compound was identified through high-throughput screening and subsequent optimization, resulting in a compound with high potency, selectivity, and aqueous solubility.[1][2][3] Its primary mechanism of action is the competitive blockade of the α2B adrenergic receptor, thereby inhibiting the downstream signaling cascades typically initiated by endogenous agonists like norepinephrine and epinephrine. This antagonism has been demonstrated to reduce α2B agonist-induced vasoconstriction in preclinical models, highlighting its therapeutic potential.[1][3]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound at the α2B Adrenergic Receptor

| Parameter | Species/System | Value (nM) | Reference |

| IC50 | Human | 14 | [1][4][5][6] |

| IC50 | Rat | 13 | [7] |

| IC50 | Dog | 25 | [7] |

| Ki | Human | 21 | [1][7] |

Table 2: Selectivity Profile of this compound Against Other Adrenergic Receptors

| Receptor Subtype | IC50 (µM) | Fold Selectivity vs. α2B (Human IC50) | Reference |

| α1A | 5.516 | ~394 | [7][8] |

| α1B | >10 | >714 | [7] |

| α1D | >10 | >714 | [7] |

| α2A | >10 | >714 | [7] |

| α2C | >10 | >714 | [7] |

| β1 | >10 | >714 | [7] |

| β2 | >10 | >714 | [7] |

| β3 | >10 | >714 | [7] |

Signaling Pathways of the α2B Adrenergic Receptor

The α2B adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o family of G proteins.[9] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein. The activated Gαi/o subunit then dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to many of the physiological effects of α2B receptor activation. There is also evidence to suggest that α2-adrenoceptors can couple to Gs-proteins, which would lead to the stimulation of adenylyl cyclase.[10]

This compound, as an antagonist, binds to the α2B receptor but does not induce the conformational change necessary for G protein activation. Instead, it competitively blocks the binding of endogenous agonists, thereby preventing the initiation of this signaling cascade.

Downstream of G protein activation, α2B adrenoceptor signaling can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This indicates the involvement of the mitogen-activated protein kinase (MAPK) pathway, a common signaling cascade for many GPCRs that plays a role in cell proliferation and differentiation.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. While the exact, detailed protocols from the primary research are proprietary, the following sections describe the principles and typical procedures for these assays.

Radiometric α2B Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the α2B adrenergic receptor.

Principle: A radiolabeled ligand with known high affinity for the α2B receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing the receptor). The binding of the radioligand is then competed with increasing concentrations of the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be used to calculate the Ki value.

General Protocol:

-

Preparation of Membranes: Cells expressing the human α2B adrenergic receptor are harvested and homogenized to isolate the cell membranes.

-

Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-RX 821002) and varying concentrations of this compound.

-

Incubation: The reaction is allowed to incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

References

- 1. diva-portal.org [diva-portal.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 7. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of BAY-6096: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6096 is a potent, selective, and highly water-soluble antagonist of the human α2B-adrenergic receptor (ADRA2B). Developed as a chemical probe to investigate the physiological and pathophysiological roles of the ADRA2B receptor, this compound exhibits a favorable pharmacological and pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, selectivity, and pharmacokinetic characteristics. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are also presented to facilitate further research and application of this valuable tool compound.

Introduction

The α2-adrenergic receptors, a family of G protein-coupled receptors (GPCRs), are comprised of three subtypes: α2A, α2B, and α2C. These receptors are involved in a variety of physiological processes, including the regulation of neurotransmitter release, cardiovascular function, and metabolic homeostasis. The α2B-adrenergic receptor, in particular, has been implicated in the mediation of vasoconstriction and may play a role in the pathophysiology of cardiovascular diseases.[1][2] The development of selective antagonists for the α2B subtype has been challenging, hindering a precise understanding of its functions.

This compound emerged from a high-throughput screening campaign and subsequent lead optimization effort to identify a potent and selective α2B-adrenergic receptor antagonist.[1][3] Key structural modifications, including the introduction of a pyridinium moiety, resulted in a compound with high aqueous solubility and an improved safety profile, overcoming the limitations of earlier tool compounds.[1] This guide details the pharmacological characteristics of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Quantitative Pharmacological Data

The pharmacological and pharmacokinetic properties of this compound have been characterized across a range of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Species | Value | Unit | Reference |

| α2B-Adrenergic Receptor | IC50 | Human | 14 | nM | [1] |

| IC50 | Rat | 13 | nM | [1] | |

| IC50 | Dog | 25 | nM | [1] | |

| Ki | Human | 21 | nM | [1] | |

| α2A-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

| α2C-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

| α1A-Adrenergic Receptor | IC50 | Human | 5516 | nM | [1] |

| α1B-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

| α1D-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

| β1-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

| β2-Adrenergic Receptor | IC50 | Human | >10,000 | nM | [1] |

Table 2: Off-Target Profile of this compound

| Assay Type | Number of Targets | Concentration Tested | Results | Reference |

| Broad Off-Target Panel | 67 | 10 µM | No significant inhibition | [1] |

| Cardiac Ion Channels (hERG, hNav1.5, hCav1.2, hKir2.1) | 4 | 10 µM | No significant inhibition | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Effect | Reference |

| α2B Agonist-Induced Vasoconstriction | Rat | Reduction of blood pressure increase | Dose-dependent | [1][3] |

Table 4: Pharmacokinetic Properties of this compound (Intravenous Administration)

| Parameter | Rat | Dog | Unit | Reference |

| Dose | 0.3 | 0.3 | mg/kg | [1] |

| Plasma Clearance | 118 | 62 | mL/min/kg | [1] |

| Volume of Distribution (steady state) | 4.8 | 3.3 | L/kg | [1] |

| Mean Residence Time | 41 | 53 | min | [1] |

Signaling Pathway

The α2B-adrenergic receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the α2B-adrenergic receptor, preventing the binding of endogenous agonists like norepinephrine and thereby inhibiting this signaling cascade.

Figure 1: Simplified signaling pathway of the α2B-adrenergic receptor and the antagonistic action of this compound.

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the pharmacological profile of this compound.

In Vitro Radioligand Binding Assay for α2B-Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human α2B-adrenergic receptor.

Materials:

-

Membrane preparation from cells expressing the human α2B-adrenergic receptor (e.g., CHO-K1 cells)

-

Radioligand: [3H]-Rauwolscine or a similar suitable α2-adrenergic antagonist radioligand

-

This compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and either vehicle or varying concentrations of this compound.

-

For non-specific binding control wells, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for the in vitro radioligand binding assay.

In Vitro Functional Reporter Gene Assay

This protocol describes a cell-based functional assay to determine the antagonist activity of this compound at the human α2B-adrenergic receptor using a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).

Materials:

-

CHO-K1 cells stably co-expressing the human α2B-adrenergic receptor and a CRE-luciferase reporter construct

-

Cell culture medium (e.g., F-12K with 10% FBS)

-

This compound

-

An α2-adrenergic receptor agonist (e.g., UK 14,304)

-

Assay buffer (e.g., HBSS)

-

Luciferase assay reagent

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the engineered CHO-K1 cells into a 96-well plate and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of the α2-adrenergic agonist (typically at its EC80 concentration) to all wells except the basal control wells.

-

Incubate the plate for a sufficient time to allow for reporter gene expression (e.g., 3-6 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Plot the luminescence signal against the concentration of this compound and determine the IC50 value using non-linear regression.

Figure 3: Experimental workflow for the in vitro functional reporter gene assay.

In Vivo Model of α2B Agonist-Induced Vasoconstriction in Rats

This protocol describes an in vivo model to evaluate the ability of this compound to antagonize the pressor effects of an α2B-adrenergic receptor agonist in anesthetized rats.

Materials:

-

Male Wistar rats

-

Anesthetic (e.g., isoflurane or pentobarbital)

-

Catheters for intravenous administration and blood pressure measurement

-

Pressure transducer and data acquisition system

-

α2B-adrenergic receptor agonist (e.g., phenylephrine)

-

This compound

-

Saline solution

Procedure:

-

Anesthetize the rats and surgically implant catheters into a femoral vein (for drug administration) and a carotid or femoral artery (for blood pressure monitoring).

-

Allow the animal to stabilize after surgery.

-

Administer a bolus intravenous dose of the α2B agonist and record the increase in mean arterial blood pressure.

-

After the blood pressure returns to baseline, administer a single intravenous dose of this compound.

-

After a predetermined time, administer the same bolus dose of the α2B agonist again and record the change in blood pressure.

-

The antagonist effect of this compound is quantified as the percentage reduction in the pressor response to the agonist after treatment with this compound compared to the pre-treatment response.

-

Repeat the procedure with different doses of this compound to establish a dose-response relationship.

Figure 4: Experimental workflow for the in vivo α2B agonist-induced vasoconstriction model.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of α2B-adrenergic receptor biology. Its high potency, selectivity, and favorable physicochemical properties, particularly its high aqueous solubility, make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound to elucidate the role of the α2B-adrenergic receptor in health and disease.

References

BAY-6096: A Technical Guide on IC50, Receptor Binding, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of BAY-6096, a potent and selective antagonist of the α2B adrenergic receptor (ADRA2B). The document details its inhibitory potency (IC50), receptor binding affinity (Ki), and the associated signaling pathways. Methodologies for the key experiments are described, and signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action.

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for the human α2B adrenergic receptor, along with its selectivity over other adrenergic receptor subtypes, are summarized below.

Table 1: Inhibitory Potency (IC50) of this compound

| Target | IC50 (nM) | Cell Line |

| Human α2B Adrenergic Receptor | 14 | Recombinant CHO cells |

| Rat α2B Adrenergic Receptor | 13 | Not Specified |

| Dog α2B Adrenergic Receptor | 25 | Not Specified |

| Human α2B Deletion Variant (α2BD19) | 25 | Not Specified |

Table 2: Receptor Binding Affinity (Ki) and Selectivity of this compound

| Target | Ki (nM) | Selectivity (Fold vs. Human α2B) |

| Human α2B Adrenergic Receptor | 21 | 1 |

| Human α1A Adrenergic Receptor | >10,000 | >476 |

| Human α2A Adrenergic Receptor | >10,000 | >476 |

| Human α2C Adrenergic Receptor | >10,000 | >476 |

Signaling Pathways

The α2B adrenergic receptor is a G protein-coupled receptor (GPCR). This compound, as an antagonist, blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine and epinephrine. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A secondary signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

The Structure-Activity Relationship of BAY-6096 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of BAY-6096, a potent and selective α2B-adrenergic receptor antagonist. It details the journey from a high-throughput screening (HTS) hit to the optimized lead compound, this compound, highlighting key chemical modifications and their impact on potency, selectivity, and pharmacokinetic properties. This document also includes detailed experimental protocols for the key assays cited and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The α2B-adrenergic receptor, a G-protein coupled receptor, is implicated in vasoconstriction and has been identified as a potential therapeutic target for conditions such as acute coronary syndrome.[1][2] The development of selective α2B antagonists has been a key objective in cardiovascular research. This compound emerged from a lead optimization program that aimed to improve the potency, selectivity, and physicochemical properties of an initial screening hit.[3][4] A critical challenge addressed during its development was the mitigation of genotoxicity associated with early analogs, which was successfully achieved through amide bond inversion.[3][4] Furthermore, the introduction of a permanently charged pyridinium moiety significantly enhanced the aqueous solubility of this compound, a crucial attribute for intravenous administration.[3][4]

Structure-Activity Relationship (SAR) Analysis

The optimization of the initial benzimidazole HTS hit into this compound involved systematic modifications to three key regions of the molecule: the core heterocyclic system, the amide linker, and the side-chain moiety. The following tables summarize the quantitative SAR data for this compound and its key analogs.

Table 1: Evolution from HTS Hit to Amide-Inverted Lead

| Compound | Core | R1 | R2 | α2B IC50 (nM) | α2A Selectivity (fold) | α2C Selectivity (fold) |

| 1 (HTS Hit) | Benzimidazole | H | 3-pyridyl | 1 | 11 | 93 |

| 2 | Benzimidazole | H | 4-pyridyl | 0.5 | 30 | >2000 |

| 8 | Benzimidazole | - | N-methyl-4-pyridyl | 2.2 | 118 | >450 |

| 12 | Benzimidazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 0.4 | 400 | >510 |

| 23 (Inverted Amide) | Benzimidazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 130 | >77 | >77 |

Table 2: Core Modification and Final Optimization to this compound

| Compound | Core | R1 | R2 | α2B IC50 (nM) | α2A Selectivity (fold) | α2C Selectivity (fold) |

| 17 | Pyridoimidazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 1.1 | 182 | >900 |

| 18 | Azabenzpyrazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 180 | - | - |

| 19 | Azabenzpyrazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | >1000 | - | - |

| 20 | Azabenzpyrazole | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 400 | - | - |

| 24 (this compound) | Imidazopyridine | 3,5-dimethylisoxazol-4-yl | N-methyl-4-pyridyl | 14 | 725 | >845 |

Experimental Protocols

In Vitro α2B-Adrenergic Receptor Antagonist Assay

This protocol describes the cell-based functional assay used to determine the IC50 values of this compound and its analogs against the human α2B-adrenergic receptor.

Cell Line: CHO-K1 cells stably co-expressing the human α2B-adrenergic receptor and a cyclic AMP (cAMP)-responsive element (CRE) coupled to a β-galactosidase reporter gene.

Principle: Activation of the α2B-adrenergic receptor by an agonist leads to a decrease in intracellular cAMP levels, resulting in reduced β-galactosidase expression. Antagonists will block this effect, leading to a dose-dependent increase in the reporter gene signal.

Procedure:

-

Cell Culture: Maintain CHO-K1-α2B-CRE-β-galactosidase cells in Ham's F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate Preparation: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of the test compounds (this compound and its analogs) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Antagonist Incubation: Add the diluted compounds to the cell plates and incubate for 30 minutes at 37°C.

-

Agonist Challenge: Add a fixed concentration of an α2B-adrenergic receptor agonist (e.g., UK 14,304) to all wells, except for the negative control wells.

-

Incubation: Incubate the plates for 4-6 hours at 37°C to allow for receptor activation and reporter gene expression.

-

Signal Detection: Lyse the cells and measure β-galactosidase activity using a colorimetric or chemiluminescent substrate (e.g., ONPG or a luciferase-based reporter system).

-

Data Analysis: Plot the absorbance or luminescence signal against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Rat Blood Pressure Assay

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a rat model of α2B-agonist-induced hypertension.

Animal Model: Male Wistar rats.

Procedure:

-

Animal Preparation: Anesthetize the rats with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Cannulation: Surgically expose and cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous drug administration.

-

Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate. Allow the animal to stabilize.

-

Drug Administration:

-

Administer a baseline infusion of saline.

-

Administer the α2B-adrenergic receptor agonist intravenously to induce a pressor response.

-

Once the blood pressure has stabilized at an elevated level, administer this compound or its analogs intravenously in a dose-dependent manner.

-

-

Data Acquisition and Analysis: Record the mean arterial pressure (MAP) throughout the experiment. Calculate the percentage reduction in the agonist-induced pressor response at each dose of the antagonist.

Signaling Pathways and Experimental Workflows

α2B-Adrenergic Receptor Signaling Pathway

The α2B-adrenergic receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

References

The Discovery and Development of BAY-6096: A Potent and Selective α2B Adrenergic Receptor Antagonist for Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of BAY-6096, a potent, selective, and highly water-soluble chemical probe for the α2B adrenergic receptor (α2B-AR). Originating from a high-throughput screening (HTS) campaign, the initial benzimidazole hit suffered from low α2A selectivity and poor solubility. A comprehensive lead optimization program, focusing on structure-activity relationships (SAR), led to the identification of this compound. Key molecular improvements included the introduction of a pyridinium moiety to enhance aqueous solubility and an amide inversion to mitigate genotoxicity concerns. This compound exhibits a high binding affinity for the human α2B-AR, with an IC50 of 14 nM, and demonstrates excellent selectivity over other adrenergic receptor subtypes.[1][2] In vivo studies in rats have shown that this compound effectively reduces blood pressure increases induced by an α2B agonist, confirming its utility as a tool to investigate α2B-AR pharmacology in physiological and pathological contexts.[1][3] This document provides a comprehensive overview of the discovery process, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways, establishing this compound as a valuable research tool.

Introduction

The α2B adrenergic receptor (α2B-AR), a member of the G protein-coupled receptor (GPCR) family, is implicated in various physiological processes, including the regulation of neurotransmitter release and vasoconstriction.[1][4] Genetic evidence has linked a deletion variant of the α2B-AR to an increased risk of myocardial infarction and sudden cardiac death, suggesting a potential role for this receptor in ischemic heart disease.[1] To explore the therapeutic potential of targeting the α2B-AR, potent and selective antagonists are required as chemical probes. However, at the initiation of this research, no such clinical candidates were available, and existing compounds lacked the necessary selectivity.[1] This prompted a dedicated effort to discover and develop a novel α2B-AR antagonist with properties suitable for both in vitro and in vivo pharmacological studies.

The development of this compound addressed the critical need for a highly selective and water-soluble α2B-AR antagonist. The program began with a high-throughput screening (HTS) campaign to identify novel starting points for a lead optimization program.[1][3] The primary goals of this program were to achieve high potency for the α2B-AR, excellent selectivity against other adrenergic receptor subtypes (especially α2A), and high aqueous solubility to enable intravenous administration for acute medical conditions.[1][3]

Discovery and Optimization of this compound

The journey to this compound began with the identification of a benzimidazole derivative (compound 1 ) from a uHTS campaign using a recombinant α2B reporter cell line.[3] While potent, this initial hit displayed only modest selectivity against the α2A-AR and had limited solubility.

The subsequent lead optimization focused on modifying the amide side chain and the core scaffold. Key milestones in the optimization process included:

-

Introduction of a Pyridinium Moiety: To address the poor solubility, a permanently charged pyridinium group was incorporated. This strategic modification significantly improved the aqueous solubility of the compounds.[1]

-

Amide Inversion: Early potent and selective analogs exhibited genotoxicity in an Ames test, hypothesized to be due to the formation of an aniline metabolite. To circumvent this liability, an amide inversion was performed, which successfully eliminated the genotoxic potential.[1]

-

Core Scaffold Modification: A change from the initial benzimidazole core to an imidazopyridine scaffold yielded significant improvements in both potency and selectivity, ultimately leading to the discovery of this compound.[1]

This multi-parameter optimization effort culminated in this compound, a compound with a superior profile of high potency, excellent selectivity, high water solubility, and a clean safety profile.[1]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay Type | Parameter | Value (nM) | Reference |

| α2B Adrenergic Receptor | Human | Cell-based Reporter | IC50 | 14 | [1][2] |

| α2B Adrenergic Receptor | Human | Radioligand Binding | Ki | 21 | [1][5][6] |

| α2B Adrenergic Receptor (Deletion Variant) | Human | Cell-based Reporter | IC50 | 25 | [1] |

| α2B Adrenergic Receptor | Rat | Cell-based Reporter | IC50 | 13 | [1] |

| α2B Adrenergic Receptor | Dog | Cell-based Reporter | IC50 | 25 | [1] |

Table 2: In Vitro Selectivity of this compound against Adrenergic Receptors

| Target | Species | Parameter | Value (µM) | Selectivity Fold (vs. human α2B) | Reference |

| α1A Adrenergic Receptor | Human | IC50 | 5.516 | 394 | [5][6] |

| α1B Adrenergic Receptor | Human | IC50 | > 10 | > 714 | [5][6] |

| α1D Adrenergic Receptor | Human | IC50 | > 10 | > 714 | [5][6] |

| α2A Adrenergic Receptor | Human | IC50 | 10 | 714 | [5][6] |

| α2C Adrenergic Receptor | Human | IC50 | > 11.83 | > 845 | [5][6] |

| β1 Adrenergic Receptor | Human | IC50 | > 10 | > 714 | [5][6] |

| β2 Adrenergic Receptor | Human | IC50 | > 10 | > 714 | [5][6] |

| β3 Adrenergic Receptor | Human | IC50 | > 10 | > 714 | [5][6] |

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg, i.v.) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Mean Residence Time (MRT) (h) | Reference |

| Rat | 0.3 | 2.9 | 1.1 | 0.4 | [1] |

| Dog | 0.3 | 1.2 | 1.0 | 0.8 | [1] |

Table 4: Physicochemical and ADME Properties of this compound

| Property | Value | Reference |

| Aqueous Solubility (0.9% NaCl) | > 90 g/L | [1] |

| Human Plasma Protein Binding (unbound fraction) | 85% | [1] |

| Rat Plasma Protein Binding (unbound fraction) | 79% | [1] |

| Dog Plasma Protein Binding (unbound fraction) | 82% | [1] |

| Caco-2 Permeability (Papp A→B) | Low | [1] |

| CYP Inhibition (1A2, 2C8, 2C9, 2D6, 3A4) | No inhibition up to 20 µM | [1] |

| CYP Induction (1A2, 3A4) | No induction up to 211 µM | [1] |

| Genotoxicity (Ames test) | Negative | [1] |

Signaling Pathway and Experimental Workflows

α2B Adrenergic Receptor Signaling Pathway

The α2B adrenergic receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. As an antagonist, this compound competitively binds to the α2B-AR and blocks the binding of endogenous agonists like norepinephrine, thereby preventing the initiation of this signaling cascade.

References

- 1. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eubopen.org [eubopen.org]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

The Unseen Antagonist: A Technical Guide to the Downstream Signaling Effects of BAY-6096 at the α2B-Adrenoceptor

For Immediate Release

This technical guide provides a comprehensive overview of BAY-6096, a potent and selective antagonist of the α2B-adrenoceptor, and its anticipated effects on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling.

While this compound has been characterized as a high-affinity antagonist at the α2B-adrenoceptor, specific data on its functional modulation of downstream signaling pathways is not extensively available in peer-reviewed literature. This guide, therefore, outlines the expected antagonistic effects based on the known pharmacology of the α2B-adrenoceptor and provides detailed, representative experimental protocols for the characterization of such an antagonist.

Introduction to this compound

This compound is a novel, potent, and highly water-soluble antagonist of the human α2B-adrenergic receptor.[1] Its high selectivity against other adrenoceptor subtypes makes it a valuable tool for dissecting the specific physiological and pathological roles of the α2B-adrenoceptor.[1][2] The primary therapeutic rationale for the development of α2B-adrenoceptor antagonists lies in their potential to mitigate vasoconstriction, a key process in various cardiovascular and ischemic conditions.[3]

Quantitative Data: Binding Affinity and Potency of this compound

The following tables summarize the reported binding affinity and inhibitory potency of this compound for the human α2B-adrenoceptor.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 | 14 nM | Human (recombinant CHO cell line) | [1] |

| Ki | 21 nM | Human | [1] |

Table 1: In Vitro Potency and Binding Affinity of this compound for the Human α2B-Adrenoceptor

| Adrenoceptor Subtype | Selectivity over α2B (fold) | Reference |

| α1A | >350 | [2] |

| α2A | >350 | [2] |

| α2C | >350 | [2] |

Table 2: Selectivity Profile of this compound

Downstream Signaling Pathways of the α2B-Adrenoceptor

The α2B-adrenoceptor, a member of the G-protein coupled receptor (GPCR) superfamily, is known to couple to multiple downstream signaling cascades upon activation by endogenous agonists like norepinephrine and epinephrine. As an antagonist, this compound is expected to inhibit these agonist-induced signaling events.

G-Protein Coupling and Adenylyl Cyclase Activity

The α2B-adrenoceptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Some evidence also suggests potential coupling to stimulatory G-proteins (Gs) under certain conditions.

Expected Effect of this compound: this compound is anticipated to competitively antagonize the agonist-induced coupling of Gi/o to the α2B-adrenoceptor, thereby preventing the inhibition of adenylyl cyclase and restoring basal cAMP levels.

Caption: Agonist activation of the α2B-adrenoceptor leads to Gi-mediated inhibition of adenylyl cyclase. This compound is expected to block this pathway.

Extracellular Signal-Regulated Kinase (ERK) Pathway

Activation of the α2B-adrenoceptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation and differentiation. This signaling is often mediated through the βγ subunits of the dissociated Gi/o protein.

Expected Effect of this compound: As an antagonist, this compound should prevent agonist-induced phosphorylation of ERK1/2 by blocking the initial activation of the α2B-adrenoceptor.

Caption: The α2B-adrenoceptor can activate the ERK pathway via Gβγ signaling. This compound is predicted to inhibit this process.

β-Arrestin Recruitment

Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), GPCRs recruit β-arrestins. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.

Expected Effect of this compound: this compound, by preventing the initial agonist-induced conformational change of the α2B-adrenoceptor, is expected to inhibit the recruitment of β-arrestin to the receptor.

Caption: Agonist-activated α2B-adrenoceptors are phosphorylated, leading to β-arrestin recruitment. This compound is expected to block this cascade.

Experimental Protocols for Characterizing the Antagonistic Activity of this compound

The following are detailed, representative protocols for assessing the antagonistic effects of this compound on the key downstream signaling pathways of the α2B-adrenoceptor.

cAMP Accumulation Assay (Functional Antagonism)

This assay determines the ability of this compound to reverse agonist-induced inhibition of cAMP production.

-

Cell Line: A stable cell line expressing the human α2B-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

-

Materials:

-

Complete cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

-

Forskolin (to stimulate basal cAMP levels)

-

A selective α2-adrenoceptor agonist (e.g., UK 14,304)

-

This compound

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

-

-

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes.

-

Add a fixed concentration of the α2-adrenoceptor agonist (typically the EC80 concentration for inhibition of forskolin-stimulated cAMP).

-

Immediately add a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Generate a concentration-response curve for this compound's reversal of the agonist effect.

-

Calculate the IC50 value for this compound.

-

Caption: Workflow for a cAMP accumulation assay to determine the functional antagonism of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit agonist-induced phosphorylation of ERK1/2.

-

Cell Line: A stable cell line expressing the human α2B-adrenoceptor.

-

Materials:

-

Complete cell culture medium

-

Serum-free medium

-

An α2-adrenoceptor agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluence.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-treat cells with varying concentrations of this compound for 30 minutes.

-

Stimulate cells with an EC80 concentration of the α2-adrenoceptor agonist for 5-10 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

-

Detect the signal using the HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

-

Data Analysis:

-

Quantify band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the percentage inhibition of agonist-induced phosphorylation against the concentration of this compound to determine the IC50.

-

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay to assess the antagonistic activity of this compound.

β-Arrestin Recruitment Assay (e.g., BRET or FRET)

This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the α2B-adrenoceptor.

-

Cell Line: A cell line co-expressing the human α2B-adrenoceptor fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).

-

Materials:

-

Complete cell culture medium

-

Assay buffer

-

An α2-adrenoceptor agonist

-

This compound

-

Substrate for the bioluminescent donor (e.g., coelenterazine h)

-

A plate reader capable of detecting BRET or FRET signals

-

-

Procedure:

-

Seed cells in a white, clear-bottom 96-well plate.

-

On the day of the assay, replace the culture medium with assay buffer.

-

Add varying concentrations of this compound and incubate for 15 minutes.

-

Add an EC80 concentration of the α2-adrenoceptor agonist.

-

Immediately add the bioluminescent substrate.

-

Measure the light emission at the wavelengths corresponding to the donor and acceptor.

-

-

Data Analysis:

-

Calculate the BRET or FRET ratio.

-

Plot the percentage inhibition of the agonist-induced BRET/FRET signal against the concentration of this compound to determine the IC50.

-

Caption: Workflow for a BRET-based β-arrestin recruitment assay to characterize the antagonistic properties of this compound.

Conclusion

This compound is a potent and selective antagonist of the α2B-adrenoceptor. Based on the known signaling mechanisms of this receptor, this compound is expected to effectively inhibit agonist-induced G-protein signaling, subsequent modulation of adenylyl cyclase and ERK phosphorylation, as well as β-arrestin recruitment. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of the antagonistic effects of this compound on these critical downstream signaling pathways. Further research utilizing such assays is warranted to fully elucidate the molecular pharmacology of this promising compound.

References

- 1. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α 2B Antagonist: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alpha-2A and alpha-2B adrenergic receptor subtypes: attenuation of cyclic AMP production in cell lines containing only one receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Subtype Selectivity of BAY-6096: A Technical Guide to its α2B-Adrenergic Receptor Antagonism

For Immediate Release

This technical guide provides an in-depth analysis of BAY-6096, a potent and highly selective antagonist for the α2B-adrenergic receptor subtype. The following sections detail the quantitative data that underscore its selectivity, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of subtype-selective modulators.

Core Data Presentation: Quantitative Analysis of this compound Selectivity

This compound has been identified as a chemical probe that exhibits remarkable selectivity for the human α2B-adrenergic receptor.[1] Its potency and selectivity have been quantified through rigorous in vitro pharmacological assays.

Table 1: Antagonist Potency (IC50) and Selectivity of this compound at Adrenergic Receptors

| Adrenergic Receptor Subtype | IC50 (nM) | Selectivity Factor vs. α2B |

| α2B | 14 | - |

| α1A | >5500 | >394 |

| α2A | >10000 | >725 |

| α2C | >12000 | >845 |

Data compiled from multiple sources.[2][3][4] The selectivity factor is calculated by dividing the IC50 value for the respective subtype by the IC50 value for the α2B receptor.

Experimental Protocols: Methodologies for Determining Selectivity

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] Competition binding assays, in particular, are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for α2-adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtypes.

-

Radioligand (e.g., [3H]-RX821002 for α2-adrenergic receptors).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: GTPγS Binding and cAMP Accumulation

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the α2-adrenergic receptors, GTPγS binding and cAMP accumulation assays are commonly employed.

This assay measures the activation of G proteins upon receptor stimulation.[6][7][8] Agonist binding to a G protein-coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.

Objective: To assess the functional activity of this compound at α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtypes.

-

[35S]GTPγS.

-

GDP.

-

An α2-adrenergic agonist (e.g., norepinephrine).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

Protocol:

-

Pre-incubation: Incubate the cell membranes with this compound for a set period.

-

Stimulation: Add the α2-adrenergic agonist to stimulate the receptor.

-

GTPγS Binding: Add [35S]GTPγS and GDP to the mixture and incubate.

-

Termination and Filtration: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: As an antagonist, this compound is expected to inhibit the agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner, allowing for the determination of its IC50.

α2-Adrenergic receptors are coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Objective: To determine the antagonistic effect of this compound on agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the α2-adrenergic receptor subtypes.

-

Forskolin (an adenylyl cyclase activator).

-

An α2-adrenergic agonist.

-

This compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[10][11][12]

Protocol:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to attach.

-

Pre-treatment: Treat the cells with varying concentrations of this compound.

-

Stimulation: Add the α2-adrenergic agonist in the presence of forskolin. Forskolin elevates basal cAMP levels, making the inhibitory effect of the agonist more readily detectable.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Data Analysis: this compound should reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner, from which an IC50 value can be derived.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Caption: α2B-Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: Logical Relationship of Selectivity Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 3. BAY 6096 Supplier | CAS 2313483-41-7 | BAY6096 | Tocris Bioscience [tocris.com]

- 4. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [digital.library.adelaide.edu.au]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of BAY-6096

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro pharmacological characterization of BAY-6096, a potent and selective antagonist of the α2B-adrenergic receptor (ADRA2B). The data and methodologies presented herein are compiled to facilitate further research and development of this compound.

Executive Summary

This compound is a chemical probe identified as a potent, selective, and highly water-soluble antagonist of the adrenergic receptor α2B.[1][2][3] As a member of the G protein-coupled receptor (GPCR) family, the α2B-adrenergic receptor is implicated in various physiological processes, including the regulation of neurotransmitter release and vasoconstriction.[3][4] The in-vitro characterization of this compound demonstrates its high affinity for the human α2B receptor and excellent selectivity against other adrenergic receptor subtypes. This profile makes this compound a valuable tool for investigating the physiological and pathophysiological roles of the α2B receptor.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined during the in-vitro characterization of this compound.

Table 1: Potency of this compound at α2B-Adrenergic Receptors

| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

| α2B | Human | Cell-Based Functional | IC50 | 14 | [1][2][6] |

| α2B | Human | Radioligand Binding | Ki | 21 | [1] |

| α2B | Rat | Cell-Based Functional | IC50 | 13 | [1] |

| α2B | Dog | Cell-Based Functional | IC50 | 25 | [1] |

| α2B (Deletion Variant) | Human | Cell-Based Functional | IC50 | 25 | [1] |

Table 2: Selectivity Profile of this compound Against Other Adrenergic Receptors

| Target Receptor | Species | Parameter | Value (IC50) | Selectivity Fold (vs. Human α2B) | Reference(s) |

| α1A | Human | IC50 | 5,516 nM | ~394x | [7] |

| α2A | Human | IC50 | >10,000 nM | ~725x | [7] |

| α2C | Human | IC50 | >10,000 nM | >845x | [7] |

| α1B | Human | IC50 | >10,000 nM | >714x | |

| α1D | Human | IC50 | >10,000 nM | >714x | |

| β1 | Human | IC50 | >10,000 nM | >714x | |

| β2 | Human | IC50 | >10,000 nM | >714x | |

| β3 | Human | IC50 | >10,000 nM | >714x |

Table 3: Other In-Vitro Properties

| Parameter | Assay | Result | Reference(s) |

| Aqueous Solubility | 0.9% NaCl Solution | >90 g/L | [1][5] |

| Kinase Selectivity | In-house panel (22 kinases) | Clean, except DDR2 (IC50 = 1.4 µM) | |

| Broad Target Panel | Eurofins Panlabs (67 targets) | No significant off-target binding at 10 µM | |

| Metabolic Stability | Human Liver Microsomes | High (low turnover) | [1] |

| Permeability | Caco-2 Assay | Low (Papp (A→B) = 3.0 nm/s) | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key biological pathway and experimental procedures relevant to the characterization of this compound.

Caption: Canonical ADRA2B signaling pathway via Gi protein coupling.

Caption: In-vitro characterization workflow for a GPCR antagonist.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.

Radioligand Competition Binding Assay (Ki Determination)

This assay quantifies the affinity of this compound for the human α2B-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably overexpressing the human α2B-adrenergic receptor are cultured to ~90% confluency.

-

Cells are harvested, washed with ice-cold PBS, and centrifuged.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined via a BCA or Bradford assay. Aliquots are stored at -80°C.

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

50 µL of this compound at various concentrations (typically a 10-point serial dilution from 10 µM to 0.1 nM).

-

50 µL of a specific α2B-adrenergic radioligand (e.g., [3H]-RX821002) at a fixed concentration near its Kd value.

-

100 µL of the prepared cell membrane suspension (containing 5-10 µg of protein).

-

-

Total Binding wells contain buffer instead of the competitor compound.

-

Non-specific Binding wells contain a high concentration of a known non-radioactive α2B antagonist (e.g., 10 µM yohimbine) to saturate all specific binding sites.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, separating bound from free radioligand.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and scintillation fluid is added.

-

Radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Antagonist Assay (IC50 Determination)

This assay measures the ability of this compound to inhibit the downstream signaling of the α2B-adrenergic receptor in response to an agonist. A common method involves a reporter gene assay that measures changes in cyclic AMP (cAMP).

1. Cell Culture and Transfection:

-

HEK293 or CHO cells are cultured in an appropriate medium.

-

Cells are transiently or stably transfected with an expression vector for the human α2B-adrenergic receptor and a reporter vector. The reporter vector typically contains a cAMP Response Element (CRE) linked to a luciferase reporter gene.

2. Assay Procedure:

-

Transfected cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

-

The growth medium is removed, and cells are incubated in a serum-free medium or assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound for 15-30 minutes.

-

An α2-adrenergic agonist (e.g., UK-14304) is added at a concentration that elicits a submaximal response (EC80) to stimulate the receptor. Forskolin is also added to stimulate adenylyl cyclase and produce a robust cAMP signal, which will be inhibited by the activated Gi-coupled α2B receptor.

-

The plate is incubated for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

3. Signal Detection:

-

After incubation, the assay medium is removed.

-

A luciferase assay reagent (e.g., ONE-Glo™) is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.

-

The plate is incubated for a short period (5-10 minutes) at room temperature.

-

Luminescence is measured using a plate reader.

4. Data Analysis:

-

The luminescent signal is inversely proportional to the activity of the α2B receptor (since Gi activation inhibits cAMP production, which in turn reduces CRE-mediated luciferase expression).

-

The percentage of inhibition by this compound is calculated relative to controls (agonist-only vs. no agonist).

-

Data are plotted as the percentage of inhibition versus the log concentration of this compound.

-

The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is determined from the resulting dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for In-Vitro Cell-Based Assays Using BAY-6096, a Selective Adrenergic α2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent and selective antagonist of the adrenergic α2B receptor (ADRA2B), a G-protein coupled receptor (GPCR) involved in various physiological processes, including the regulation of neurotransmitter release and vasoconstriction.[1][2][3][4][5] These application notes provide a detailed protocol for utilizing this compound in in-vitro cell-based assays to investigate its antagonistic activity and to study the signaling pathways mediated by the α2B adrenergic receptor.

The α2B adrenergic receptor is associated with the Gi heterotrimeric G-protein.[6] Upon activation by an agonist, such as norepinephrine or epinephrine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The primary assay described herein is a functional antagonist assay that measures the ability of this compound to inhibit the agonist-induced decrease in cAMP.

Data Presentation

The following table summarizes the in-vitro potency and selectivity of this compound for the adrenergic α2B receptor.

| Parameter | Species | Value | Reference |

| IC50 | Human | 14 nM | [1][3][4][5] |

| Rat | 13 nM | [3][4] | |

| Dog | 25 nM | [3][4] | |

| Ki | Human | 21 nM | [3][4] |

| Selectivity | >350-fold over α1A, α2A, and α2C | [5] | |

| Recommended In-Vitro Concentration | 100 nM | [4] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the adrenergic α2B receptor and the mechanism of action of this compound.

Caption: Signaling pathway of the α2B adrenergic receptor.

Experimental Protocols

This protocol describes a functional antagonist assay to determine the IC50 of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials and Reagents

-

Cell Line: A cell line stably expressing the human adrenergic α2B receptor is recommended. Commercially available options include CHO-K1 or U2OS cells expressing recombinant ADRA2B.[7][8] NG108 cells, which endogenously express the α2B receptor, can also be used.

-

Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM or Ham's F-12 with 10% FBS, penicillin/streptomycin).

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO or water, as this compound is highly water-soluble.[1][3][5] Store at -20°C.

-

Agonist: Norepinephrine or another suitable α2B adrenergic receptor agonist. Prepare a fresh stock solution for each experiment.

-

Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., TR-FRET, ELISA, or fluorescence-based biosensor assay).

-

96-well or 384-well microplates: White, opaque plates are suitable for luminescence or fluorescence-based assays.

Experimental Workflow

The following diagram outlines the experimental workflow for the in-vitro cell-based assay.

Caption: Experimental workflow for a functional antagonist assay.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture the ADRA2B-expressing cells according to standard protocols.

-

Harvest the cells and seed them into a 96-well or 384-well microplate at a predetermined optimal density.

-

Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., from 1 pM to 10 µM).

-

Prepare a solution of the agonist at a concentration that will yield approximately 80% of its maximal effect (EC80). This concentration should be determined in a prior agonist dose-response experiment.

-

-

Assay Protocol:

-

Gently remove the cell culture medium from the wells.

-

Wash the cells once with assay buffer.

-

Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only as a control.

-

Add the agonist solution to all wells except for the negative control wells (which should receive only assay buffer).

-

Incubate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells if required by the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist-stimulated and unstimulated).

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Conclusion

This document provides a comprehensive protocol for the in-vitro characterization of this compound as a selective adrenergic α2B receptor antagonist. The provided methodologies and data will aid researchers in designing and executing robust cell-based assays to further investigate the pharmacology of this compound and the role of the α2B adrenergic receptor in various biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha-2B adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

- 5. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. innoprot.com [innoprot.com]

- 8. revvity.com [revvity.com]

Application Notes and Protocols for BAY-6096 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BAY-6096, a potent and selective adrenergic α2B receptor antagonist. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Introduction

This compound is a highly water-soluble chemical probe used in pharmacological research to investigate the role of the α2B adrenergic receptor.[1][2][3][4] Proper preparation of a stock solution is the first critical step in any experiment to ensure accurate and consistent results. This protocol outlines the necessary steps for dissolving and storing this compound.

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 426.90 g/mol | [1] |

| IC50 (human α2B) | 14 nM | [1][5] |

| Solubility in Water | > 90 mg/mL | [2][6] |

| Solubility in DMSO | ≥ 42.69 mg/mL (100 mM) | |

| Recommended Storage (Solid) | -20°C | [7] |

| Recommended Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for long-term storage of small molecules.

Materials:

-

This compound powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.

-

Weighing: Tare a sterile vial on a calibrated precision balance. Carefully weigh the desired amount of this compound powder into the vial.

-

Calculation of Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

For example, to prepare a 10 mM stock solution from 1 mg of this compound:

-

Mass = 0.001 g

-

Molecular Weight = 426.90 g/mol

-

Concentration = 0.010 mol/L

Volume (L) = 0.001 g / (426.90 g/mol x 0.010 mol/L) = 0.000234 L = 234 µL

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Aqueous Working Solutions

Due to its high water solubility, this compound can be easily diluted into aqueous buffers for in vitro and in vivo experiments.[2][3][6]

Procedure:

-

Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

-

Dilution: Directly dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS, saline, cell culture medium) to the final working concentration. To prevent precipitation of the compound, it is advisable to add the DMSO stock solution to the aqueous buffer while gently vortexing.

-

Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving the α2B adrenergic receptor and the workflow for preparing a this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Adrenergic α2B inhibitor | Probechem Biochemicals [probechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. This compound: A Potent, Selective, and Highly Water-Soluble Adrenergic α2B Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

Recommended working concentrations of BAY-6096 for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6096 is a potent and highly selective antagonist of the α2B-adrenergic receptor (ADRA2B), a G protein-coupled receptor (GPCR).[1][2][3][4] It exhibits high water solubility, making it amenable for use in a variety of in vitro cell-based assays.[4][5] These application notes provide recommended working concentrations, detailed protocols for cell culture experiments, and an overview of the associated signaling pathway.

Mechanism of Action

This compound functions by competitively inhibiting the binding of agonists, such as norepinephrine and epinephrine, to the ADRA2B receptor. This receptor is coupled to an inhibitory G protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by ADRA2B activation.

Signaling Pathway Diagram

Caption: ADRA2B signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in cell-based assays.

| Parameter | Value | Species | Cell Type/Assay System | Reference |

| IC50 | 14 nM | Human | Cell-based ADRA2B assay | [1][2][4] |

| 13 nM | Rat | Cell-based ADRA2B assay | [1] | |

| 25 nM | Dog | Cell-based ADRA2B assay | [1] | |

| Ki | 21 nM | Human | Radiometric ADRA2B binding assay | [1] |

| Recommended In Vitro Assay Concentration | 100 nM | N/A | General cell-based assays | [1] |

| Solubility | 10 mM in DMSO | N/A | Stock solution preparation | [1] |

Experimental Protocols

Cell Line Selection and Culture

A suitable cell line for studying this compound activity is a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human ADRA2B receptor. These cells can be further engineered to co-express a reporter gene, such as luciferase, under the control of a cAMP response element (CRE) for functional assays.

Recommended Cell Line: CHO-K1 stably expressing human ADRA2B (e.g., from Creative Bioarray, GenScript).

Culture Medium:

-

Ham's F-12K (Kaighn's) Medium

-

10% Fetal Bovine Serum (FBS)

-

200 µg/ml Zeocin

-

100 µg/ml Hygromycin B

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

Experimental Workflow Diagram

Caption: General workflow for an ADRA2B antagonist reporter gene assay.

Detailed Protocol: ADRA2B Antagonist Luciferase Reporter Gene Assay

This protocol describes a method to determine the antagonist activity of this compound on the human ADRA2B receptor expressed in CHO-K1 cells using a CRE-luciferase reporter system.

Materials:

-

CHO-K1 cells stably co-expressing human ADRA2B and a CRE-luciferase reporter construct.

-

Cell culture medium (as described above).

-

This compound (10 mM stock in DMSO).

-

Norepinephrine (10 mM stock in water with 0.1% ascorbic acid).

-

Phosphate-Buffered Saline (PBS).

-

White, clear-bottom 96-well cell culture plates.

-

Luciferase assay reagent (e.g., Promega ONE-Glo™).

-

Luminometer.

Procedure:

-

Cell Seeding:

-